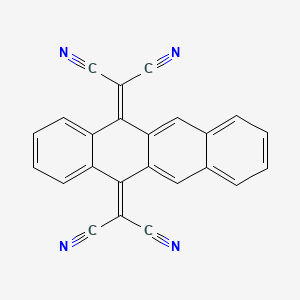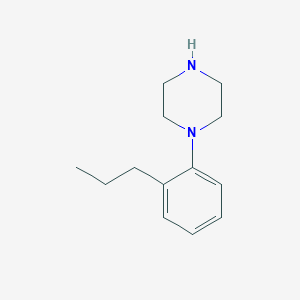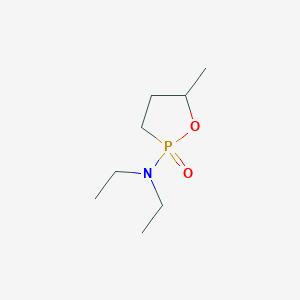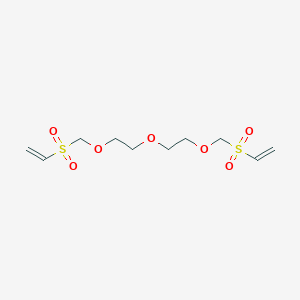
3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene is a complex organic compound characterized by the presence of multiple oxygen and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene typically involves multi-step organic reactions. One common method includes the reaction of specific dithiols with oxalyl chloride under controlled conditions to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Applications De Recherche Scientifique
3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3-Tetraoxo-5-phenyl-(1,3)dithiane-4,6-dicarboxylic acid dimethyl ester
- 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Uniqueness
3,3,13,13-Tetraoxo-5,8,11-trioxa-3lambda~6~,13lambda~6~-dithiapentadeca-1,14-diene is unique due to its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
133095-04-2 |
|---|---|
Formule moléculaire |
C10H18O7S2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-(ethenylsulfonylmethoxy)-2-[2-(ethenylsulfonylmethoxy)ethoxy]ethane |
InChI |
InChI=1S/C10H18O7S2/c1-3-18(11,12)9-16-7-5-15-6-8-17-10-19(13,14)4-2/h3-4H,1-2,5-10H2 |
Clé InChI |
LDYFAEZIWHIBEM-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)COCCOCCOCS(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
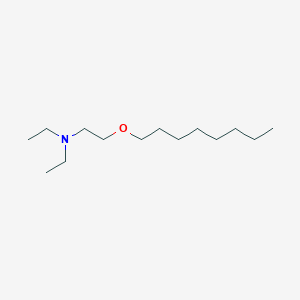
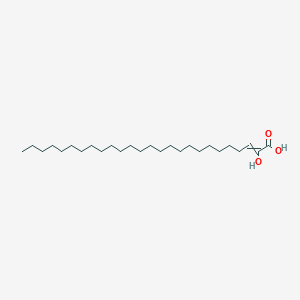
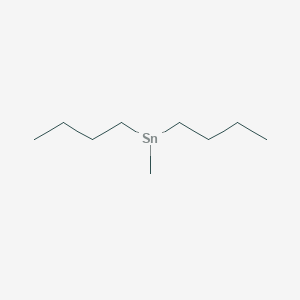
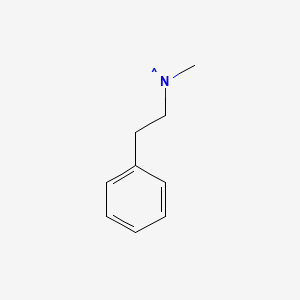
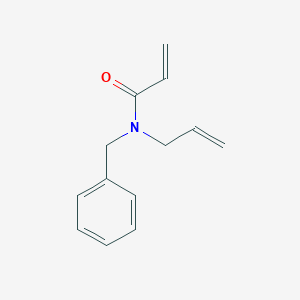
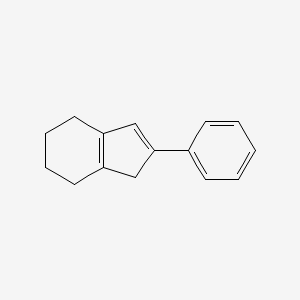
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)

